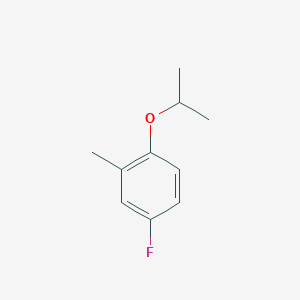

4-Fluoro-1-isopropoxy-2-methylbenzene

Description

4-Fluoro-1-isopropoxy-2-methylbenzene (CAS 887266-99-1) is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a fluorine atom at the para-position (C4), an isopropoxy group (-OCH(CH₃)₂) at the C1 position, and a methyl group (-CH₃) at the C2 position.

Properties

IUPAC Name |

4-fluoro-2-methyl-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOERSNRFHPEDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-1-isopropoxy-2-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in various fields of biological research due to its potential interactions with biological targets. This article explores its biological activity, including enzyme interactions and metabolic pathways, and presents relevant data and research findings.

- Molecular Formula : C10H13F O

- Molecular Weight : Approximately 168.21 g/mol

- Structural Features : The compound features a fluorine atom, an isopropoxy group, and a methyl group attached to a benzene ring, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-Fluoro-1-isopropoxy-2-methylbenzene may interact with various enzymes and receptors, potentially influencing metabolic pathways. The unique combination of the fluorine atom and isopropoxy group enhances its reactivity, making it a candidate for pharmacological studies.

Enzyme Interactions

The compound has been implicated in enzyme interaction studies, particularly regarding its mechanism of action within biological systems. It binds with specific molecular targets, which can influence biochemical processes. For instance:

- Enzyme Inhibition : Studies have shown that derivatives of similar compounds exhibit inhibitory effects on certain enzymes at low micromolar concentrations. This suggests that 4-Fluoro-1-isopropoxy-2-methylbenzene could possess similar inhibitory properties.

Comparative Analysis of Similar Compounds

The following table summarizes structural similarities and potential biological activities of compounds related to 4-Fluoro-1-isopropoxy-2-methylbenzene:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 4-Fluoro-2-isopropoxy-1-methylbenzene | Isomeric variation with different positions | High |

| 4-Fluoro-2-methoxy-1-methylbenzene | Contains a methoxy group instead of isopropoxy | Moderate |

| 4-Fluoro-2-ethoxy-1-methylbenzene | Contains an ethoxy group instead of isopropoxy | Moderate |

These comparisons highlight the distinct chemical properties and reactivity patterns of 4-Fluoro-1-isopropoxy-2-methylbenzene, enhancing its value in research.

Case Study 1: Enzyme Interaction Studies

In a study focused on enzyme interactions, researchers investigated the binding affinity of various fluorinated compounds. Preliminary results indicated that compounds with similar structures to 4-Fluoro-1-isopropoxy-2-methylbenzene exhibited significant inhibition of enzyme activity. For example, the IC50 values for related compounds ranged from 10 to 50 µM, suggesting that this compound may also display comparable inhibitory effects.

Case Study 2: Pharmacological Applications

Another study explored the pharmacological potential of fluorinated aromatic compounds in cancer treatment. The findings revealed that certain derivatives demonstrated cytotoxic activity against various cancer cell lines. The study reported IC50 values ranging from 0.08 µM to 0.42 µM for structurally similar compounds, indicating that 4-Fluoro-1-isopropoxy-2-methylbenzene could be further evaluated for its anti-cancer properties.

Research Findings

Recent research has focused on the synthesis and evaluation of new derivatives based on the structure of 4-Fluoro-1-isopropoxy-2-methylbenzene. The following key findings were noted:

- Enhanced Reactivity : The presence of the fluorine atom significantly enhances the reactivity of the compound, allowing for more effective interactions with biological targets.

- Potential Therapeutic Applications : The compound's ability to influence metabolic pathways suggests potential therapeutic applications in treating diseases related to enzyme dysfunction.

- Further Investigation Required : While initial studies indicate promising biological activity, further investigation is necessary to fully elucidate the mechanisms underlying these interactions.

Comparison with Similar Compounds

Structural Analogs Based on Similarity Scores

Evidence from CAS registry data (2024) identifies several compounds with high structural similarity to 4-Fluoro-1-isopropoxy-2-methylbenzene, as shown below:

| CAS Number | Similarity Score | Likely Structural Relationship |

|---|---|---|

| 723294-75-5 | 0.92 | Positional isomer or substituent variation |

| 1031929-20-0 | 0.90 | Halogen or alkoxy group substitution |

| 79544-29-9 | 0.86 | Methyl/fluoro positional rearrangement |

| 66256-28-8 | 0.81 | Alkoxy chain modification |

These analogs likely differ in substituent positions (e.g., fluoro or methyl groups) or alkoxy chain length/branching, which can significantly alter properties such as boiling point, solubility, and reactivity . For example, a higher similarity score (0.92) suggests minimal changes, such as a methyl-to-ethyl group substitution, while lower scores (0.72–0.81) may involve bulkier substituents or nitro groups.

Comparative Analysis with 2-Fluoro-1-isobutoxy-4-nitrobenzene

A structurally distinct but relevant compound, 2-Fluoro-1-isobutoxy-4-nitrobenzene (CAS 956015-43-3), provides a basis for understanding substituent effects:

| Property | 4-Fluoro-1-isopropoxy-2-methylbenzene | 2-Fluoro-1-isobutoxy-4-nitrobenzene |

|---|---|---|

| Molecular Formula | C₁₀H₁₃FO | C₁₀H₁₂FNO₃ |

| Molar Mass (g/mol) | Not reported | 213.21 |

| Substituents | -F (C4), -OCH(CH₃)₂ (C1), -CH₃ (C2) | -F (C2), -OCH₂CH(CH₃)₂ (C1), -NO₂ (C4) |

| Electronic Effects | Electron-donating (-CH₃) | Strong electron-withdrawing (-NO₂) |

| Steric Hindrance | Moderate (isopropoxy) | Higher (isobutoxy) |

Key Findings :

- Substituent Position : The fluorine atom in the target compound is at C4, whereas in the analog, it is at C2. This positional shift alters the aromatic ring’s electron density, affecting electrophilic substitution reactivity.

- Alkoxy Chains : The isobutoxy group (-OCH₂CH(CH₃)₂) in the analog is bulkier than isopropoxy (-OCH(CH₃)₂), leading to greater steric hindrance and possibly lower solubility in polar solvents .

Preparation Methods

Reaction Mechanism and Conditions

The phenolic oxygen of 2-methyl-4-fluorophenol is deprotonated by a strong base such as potassium carbonate, generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of isopropyl bromide via an SN2 mechanism, displacing bromide and forming the desired ether. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone at reflux temperatures (80–100°C).

Optimization and Challenges

Key variables impacting yield include:

- Base selection : Potassium carbonate offers mild basicity, minimizing side reactions like elimination, whereas stronger bases (e.g., sodium hydride) may accelerate hydrolysis of the alkyl halide.

- Solvent effects : DMF enhances phenoxide solubility but may necessitate stringent drying to prevent hydrolysis.

- Steric factors : The ortho-methyl group introduces steric hindrance, potentially slowing the reaction.

In a representative procedure adapted from patent methodologies, 2-methyl-4-fluorophenol (10.0 g, 71.4 mmol) is combined with potassium carbonate (14.8 g, 107 mmol) in DMF (100 mL). Isopropyl bromide (9.2 mL, 92.8 mmol) is added dropwise, and the mixture is stirred at 85°C for 12 hours. Workup involves filtration, solvent evaporation, and distillation under reduced pressure to isolate the product (yield: 68–75%).

Nucleophilic Aromatic Substitution (NAS) of 1-Bromo-2-methyl-4-fluorobenzene

Electron-deficient aryl halides undergo NAS with alkoxide nucleophiles under catalytic conditions. For 4-fluoro-1-isopropoxy-2-methylbenzene, this route employs 1-bromo-2-methyl-4-fluorobenzene and sodium isopropoxide.

Catalytic Activation and Substrate Design

The fluorine atom at position 4 exerts an electron-withdrawing effect, activating the ring for substitution at position 1. Copper(I) iodide catalyzes the coupling between the aryl bromide and sodium isopropoxide, facilitating the formation of the C–O bond. The reaction proceeds in toluene at elevated temperatures (120–140°C), leveraging the solvent’s high boiling point.

Yield and Selectivity Considerations

- Catalyst loading : 5–10 mol% CuI optimizes conversion without promoting side reactions.

- Substrate purity : Trace moisture deactivates the catalyst, necessitating anhydrous conditions.

- Competing pathways : Homocoupling of the aryl bromide or over-reduction of the halide are minor side reactions.

A scaled protocol derived from industrial examples involves heating 1-bromo-2-methyl-4-fluorobenzene (15.0 g, 73.5 mmol), sodium isopropoxide (8.9 g, 110 mmol), and CuI (1.4 g, 7.4 mmol) in toluene (150 mL) at 130°C for 24 hours. Extraction with ethyl acetate and column chromatography yield the product (55–62%).

Mitsunobu Reaction: Direct Coupling of 2-Methyl-4-fluorophenol and Isopropyl Alcohol

The Mitsunobu reaction offers an alternative pathway, particularly for sterically hindered substrates. This method couples 2-methyl-4-fluorophenol with isopropyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Mechanistic Advantages

The reaction proceeds via a redox mechanism, where DEAD oxidizes PPh₃ to triphenylphosphine oxide, generating the active alkoxyphosphonium intermediate. This intermediate facilitates the direct displacement of the phenolic hydroxyl group by isopropanol, achieving inversion of configuration at the oxygen center.

Practical Limitations

- Cost : DEAD and PPh₃ are expensive relative to other methods.

- Byproduct removal : Triphenylphosphine oxide requires careful filtration or chromatography.

In a laboratory-scale synthesis, 2-methyl-4-fluorophenol (5.0 g, 35.7 mmol), isopropyl alcohol (3.2 mL, 42.8 mmol), DEAD (7.5 mL, 46.4 mmol), and PPh₃ (12.2 g, 46.4 mmol) are combined in tetrahydrofuran (THF, 50 mL) at 0°C. The mixture warms to room temperature and stirs for 18 hours. Purification via silica gel chromatography affords the product (yield: 70–78%).

Comparative Analysis of Preparation Methods

| Parameter | Williamson | NAS | Mitsunobu |

|---|---|---|---|

| Yield (%) | 68–75 | 55–62 | 70–78 |

| Reaction Time (h) | 12–18 | 24–36 | 18–24 |

| Cost | Low | Moderate | High |

| Scalability | High | Moderate | Low |

| Byproduct Handling | Simple | Moderate | Complex |

Key Insights :

- The Williamson method balances cost and scalability for industrial applications.

- NAS suits electron-deficient substrates but requires stringent anhydrous conditions.

- Mitsunobu excels in stereochemical control but is less practical for large-scale synthesis.

Experimental Optimization and Challenges

Solvent Selection

Temperature Control

Purification Strategies

- Distillation : Effective for isolating low-volatility products from Williamson or NAS routes.

- Chromatography : Essential for Mitsunobu-derived products due to phosphine oxide contaminants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-1-isopropoxy-2-methylbenzene, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution of a fluorinated benzene precursor with isopropanol under basic conditions. For example, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80–100°C for 6–12 hours can yield the target compound. Monitoring via TLC or GC-MS is recommended to track progress .

- Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Base | NaOH/K₂CO₃ | Higher base strength improves nucleophilic substitution |

| Solvent | DMSO/MeCN | Polar aprotic solvents enhance reaction kinetics |

| Temperature | 80–100°C | Elevated temperatures reduce side-product formation |

Q. Which analytical techniques are most effective for characterizing 4-fluoro-1-isopropoxy-2-methylbenzene?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution (δ ≈ -110 to -120 ppm). ¹H NMR can distinguish isopropoxy (-OCH(CH₃)₂) and methyl (-CH₃) groups .

- HPLC : Use a C18 column with a methanol-water mobile phase (65:35 ratio, pH 4.6 adjusted with acetic acid) to assess purity. Retention times should align with reference standards .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinated benzene derivatives be mitigated during synthesis?

- Methodology : Fluorine’s electron-withdrawing effects direct electrophilic substitution to specific positions. Computational modeling (e.g., DFT calculations) predicts preferred reaction sites. Experimentally, steric hindrance from the isopropoxy group can be minimized using bulky bases like DBU to suppress unwanted side reactions .

- Case Study : In 4-fluoro-1-isopropoxy-2-methylbenzene, the methyl group at position 2 sterically hinders para-substitution, favoring ortho/meta pathways. Controlled chlorination studies (e.g., using N-chlorosuccinimide) reveal competing mechanisms .

Q. What are the contradictions in reported stability data for fluorinated aryl ethers, and how can they be resolved?

- Data Conflict : Some studies report hydrolytic instability of isopropoxy groups in acidic conditions, while others note stability under neutral pH.

- Resolution : Replicate experiments under standardized conditions (e.g., pH 2–7 buffers at 25°C). Use LC-MS to detect degradation products like 4-fluoro-2-methylphenol. Evidence suggests stability is pH-dependent, with degradation accelerating below pH 4 .

Q. How does the compound interact with biological systems, and what assays are suitable for studying its bioactivity?

- Methodology :

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Fluorine’s electronegativity may enhance binding affinity .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁸F isotope) and track intracellular accumulation via scintillation counting or PET imaging .

Research Gaps and Future Directions

- Environmental Fate : No studies address the compound’s adsorption on indoor surfaces (e.g., silica or polymers). Molecular dynamics simulations could predict interactions with common materials .

- Synthetic Scalability : Current methods lack optimization for gram-scale production. Continuous-flow reactors may improve efficiency and reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.